N-cyclopropyl-1-[6-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-1-[6-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c1-13-4-3-5-14(2)20(13)25-18(28)11-30-19-10-17(22-12-23-19)27-9-8-16(26-27)21(29)24-15-6-7-15/h3-5,8-10,12,15H,6-7,11H2,1-2H3,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFXFLZPGRAWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC(=C2)N3C=CC(=N3)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-[6-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrimidinyl and pyrazole rings, followed by the introduction of the cyclopropyl and carbamoyl groups. Common synthetic routes may involve:
Formation of Pyrimidinyl Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Pyrazole Ring: This step often involves the reaction of hydrazines with 1,3-diketones or β-keto esters.
Introduction of Cyclopropyl Group: This can be done through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-[6-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents and conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-cyclopropyl-1-[6-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-[6-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The compound’s closest analogs differ in core heterocycles, substituent patterns, or linker groups. Key comparisons include:
Pyridine vs. Pyrimidine Cores
- Compound 25 (): Features a pyridine core with a sulfonamide group and a 3,4,5-trimethylpyrazole substituent.
- Compound 27 (): Contains a pyridine core with a 4-butyl-3,5-dimethylpyrazole substituent. The butyl group increases lipophilicity compared to the cyclopropyl group in the target compound, which may influence metabolic stability .
Carbamoyl vs. Sulfonamide Linkers
- The target compound’s sulfanyl-carbamoyl linker contrasts with sulfonamide linkers in compounds like 25 and 26 ().
Substituent Positional Isomerism
- N-cyclopropyl-1-[6-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide (CAS 2309745-80-8, ): Differs only in the substitution pattern of the dimethylphenyl group (3,4- vs. 2,6-dimethyl). The 2,6-dimethyl configuration in the target compound may reduce steric hindrance near the carbamoyl group, optimizing interactions with target enzymes or receptors .
Biological Activity
N-cyclopropyl-1-[6-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound's structure is characterized by:
- A cyclopropyl group.
- A 2,6-dimethylphenyl moiety.
- A pyrimidine and pyrazole framework.
This unique combination of functional groups contributes to its biological properties.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may target kinases or proteases that play critical roles in cell signaling and proliferation.
- Receptor Modulation : It can act as an antagonist or agonist at various receptors, influencing cellular responses. This modulation can affect pathways related to inflammation, cancer progression, and neurodegenerative diseases.
- Radical Scavenging : The presence of sulfur in the structure suggests potential antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.
Biological Activity Data
| Activity Type | Biological Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antioxidant | Reduces oxidative stress in neuronal cells | |
| Anti-inflammatory | Decreases pro-inflammatory cytokines |
Case Study 1: Anticancer Properties
In vitro studies have demonstrated that this compound induces apoptosis in several cancer cell lines, including breast and lung cancer. The mechanism involves the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Case Study 2: Neuroprotective Effects
Research has indicated that this compound exhibits neuroprotective effects by reducing oxidative stress markers in neuronal cell cultures. It enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's.
Case Study 3: Anti-inflammatory Activity
The compound has been tested for its anti-inflammatory properties in animal models of arthritis. Results showed a significant reduction in swelling and pain, attributed to decreased levels of inflammatory cytokines such as TNF-alpha and IL-6.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
